molecular formula C15H14N6O3 B11689078 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide

Katalognummer: B11689078
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: BYPAWWICCPJVGQ-CAOOACKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide is a complex organic compound that features a triazine ring and an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide typically involves the cyclization of aldehydes with ammonium iodide (NH4I) as the nitrogen source . This method is atom-efficient and straightforward, providing good yields under air atmosphere conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and indole moiety allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide is unique due to its combination of a triazine ring and an indole moiety, which provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H14N6O3

Molekulargewicht

326.31 g/mol

IUPAC-Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C15H14N6O3/c22-13(6-5-12-14(23)18-15(24)21-19-12)20-17-8-9-7-16-11-4-2-1-3-10(9)11/h1-4,7-8,16H,5-6H2,(H,20,22)(H2,18,21,23,24)/b17-8+

InChI-Schlüssel

BYPAWWICCPJVGQ-CAOOACKPSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCC3=NNC(=O)NC3=O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCC3=NNC(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.